molecular formula C21H14ClN3O2 B2770448 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid CAS No. 330950-71-5

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid

Cat. No. B2770448
CAS RN: 330950-71-5
M. Wt: 375.81
InChI Key: BKVZVKYAXXJNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a chemical compound used in scientific research due to its unique structure. It has diverse applications, including drug discovery and development, molecular biology studies, and material science research. The CAS number for this compound is 330950-71-5 .


Synthesis Analysis

The synthesis of compounds similar to 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid involves complex chemical reactions . For instance, the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl involves a detailed structural and molecular docking study .

Scientific Research Applications

Antitumor Activity

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid: and its derivatives have shown promising antitumor activity. In particular, a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives were synthesized and characterized . Notably, six compounds (IIh, IIi, IIj, IIIh, IIIi, IIIj) demonstrated significant antitumor effects. The presence of an amino group in the third position and a urea/thiourea group in the phenyl hydrazine ring appears crucial for their anticancer action. These compounds could serve as potential resources for discovering less toxic anti-tumor agents with a common quinazoline pharmacophore.

Cholinesterase Inhibition

Para-aminobenzoic acid (PABA), a structural analog of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid , has been recognized as an important inhibitor of cholinesterase . This property suggests potential applications in neurological research and drug development.

Microbial Activity

Quinazoline derivatives, including those related to our compound, have exhibited antimicrobial effects. For instance, synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one demonstrated high potency against Staphylococcus aureus and Escherichia coli . This highlights their relevance in combating bacterial infections.

properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZVKYAXXJNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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